molecular formula C19H26N4O B6645171 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide

2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide

Cat. No. B6645171
M. Wt: 326.4 g/mol
InChI Key: KCAMYHCPOHIDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of α7nAChR, which is involved in cognitive function and inflammation. Additionally, it has been shown to enhance the activity of GABA(A) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide depend on the specific molecular target it interacts with. For example, its inhibition of COX-2 activity leads to a decrease in the production of inflammatory mediators, which results in an anti-inflammatory effect. Its modulation of α7nAChR activity leads to an improvement in cognitive function and a decrease in inflammation. Its enhancement of GABA(A) receptor activity leads to a decrease in neuronal excitability, which results in an anticonvulsant effect.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide for lab experiments is its potential therapeutic applications in various fields of science. It has been extensively studied for its pharmacological and biochemical effects, which make it a promising drug candidate for the treatment of various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.

Future Directions

There are several future directions for the research on 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide. One direction is to investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its interactions with other molecular targets in the body, such as ion channels and transporters. Additionally, the development of more efficient synthesis methods and the evaluation of its toxicity and side effects are important areas for future research.

Synthesis Methods

The synthesis of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide involves the reaction between 1-benzyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and 3-cyclohexylpropanoyl chloride in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with ammonia gas to obtain the final product. The yield of the synthesis process is around 60-70%.

Scientific Research Applications

2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide has been studied for its potential therapeutic applications in various fields of science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In pharmacology, it has shown promising results as an analgesic, anti-inflammatory, and anticonvulsant agent. In biochemistry, it has been studied for its interaction with various enzymes and receptors, including cyclooxygenase-2 (COX-2), α7-nicotinic acetylcholine receptor (α7nAChR), and GABA(A) receptor.

properties

IUPAC Name

2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c20-18(11-15-7-3-1-4-8-15)19(24)22-17-12-21-23(14-17)13-16-9-5-2-6-10-16/h2,5-6,9-10,12,14-15,18H,1,3-4,7-8,11,13,20H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAMYHCPOHIDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.